molecular formula C60H110O7 B574539 Trioleyl citrate CAS No. 175831-77-3

Trioleyl citrate

Cat. No.: B574539
CAS No.: 175831-77-3
M. Wt: 943.533
InChI Key: NELZVYZKKXHHAB-UHFFFAOYSA-N
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Description

Trioleyl citrate (CAS 175831-77-3) is a triester of citric acid, where all three hydroxyl groups are substituted with oleyl (C18:1, 9Z-octadecenyl) chains. Its molecular formula is C₆₀H₁₁₀O₇, with a molecular weight of 943.51 g/mol . This compound is characterized by its long unsaturated fatty acid chains, which confer unique physical properties such as high hydrophobicity and viscosity.

Properties

CAS No.

175831-77-3

Molecular Formula

C60H110O7

Molecular Weight

943.533

IUPAC Name

tris[(Z)-octadec-9-enyl] 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C60H110O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-65-57(61)55-60(64,59(63)67-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-58(62)66-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,64H,4-24,31-56H2,1-3H3/b28-25-,29-26-,30-27-

InChI Key

NELZVYZKKXHHAB-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCC=CCCCCCCCC)(C(=O)OCCCCCCCCC=CCCCCCCCC)O

Synonyms

TRIOLEYL CITRATE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between trioleyl citrate and other citrate esters:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Properties
This compound C₆₀H₁₁₀O₇ 943.51 Oleyl (C18:1, unsaturated) High hydrophobicity, low water solubility, potential for oxidative instability
Trimethyl citrate C₉H₁₄O₇ 234.20 Methyl (C1, saturated) Low viscosity, water-soluble, used as plasticizer and flavoring agent
Triethyl citrate C₁₂H₂₀O₇ 276.28 Ethyl (C2, saturated) Moderate solubility, FDA-approved for food and pharmaceuticals
Tributyl citrate C₁₈H₃₂O₇ 360.45 Butyl (C4, saturated) Higher plasticizing efficiency, used in PVC and cellulose derivatives
Triallyl citrate C₁₅H₂₀O₇ 312.32 Allyl (C3, unsaturated) Reactive due to allyl groups; used in cross-linking polymers
Acetyl tributyl citrate C₂₀H₃₄O₈ 402.48 Acetylated butyl groups Enhanced thermal stability; common in cosmetics and medical devices

Research Findings and Data Gaps

  • Performance in Polymers : Tributyl and acetyl tributyl citrates outperform this compound in plasticizing efficiency due to their optimal alkyl chain lengths and thermal stability .
  • Solubility Trends : Smaller esters (trimethyl, triethyl) exhibit higher water solubility, whereas this compound’s long hydrophobic chains limit its use in aqueous systems .
  • Oxidative Stability : Unsaturated chains in trioleyl and triallyl citrates may require antioxidant additives to prevent degradation during storage or processing .

Q & A

Q. What established methods are recommended for synthesizing high-purity Trioleyl citrate, and how can researchers ensure reproducibility?

this compound is synthesized via esterification of citric acid with oleyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key steps include:

  • Reagent ratios : Optimizing molar ratios of citric acid to oleyl alcohol (e.g., 1:3) to minimize unreacted starting materials.
  • Purification : Post-synthesis, liquid-liquid extraction or column chromatography removes residual catalysts and byproducts.
  • Validation : Confirm purity via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify ester bond formation . Reproducibility requires strict control of temperature, solvent (e.g., toluene), and reaction time, as outlined in nanoparticle synthesis protocols using citrate derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

  • NMR : Identifies proton environments, confirming esterification (e.g., shifts at δ 4.1–4.3 ppm for methylene groups adjacent to ester oxygen).
  • FTIR : Detects ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl group absence post-reaction.
  • Mass spectrometry (MS) : Validates molecular weight (943.51 g/mol) and fragmentation patterns. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended, as adapted from citrate ester assays in pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biocompatibility data for this compound-based nanomaterials?

Discrepancies often arise from:

  • Purity variability : Impurities (e.g., residual oleyl alcohol) may alter cytotoxicity. Use HPLC or gas chromatography (GC) to quantify impurities .
  • Experimental models : Compare results across cell lines (e.g., HEK293 vs. HeLa) and in vivo systems. For example, biocompatibility in gold nanoparticles stabilized with this compound was confirmed in murine models but requires validation in human-derived cells .
  • Surface functionalization : Coating density and orientation of this compound on nanoparticles affect cellular uptake. Use zeta potential measurements and transmission electron microscopy (TEM) to correlate structure with toxicity .

Q. What experimental strategies optimize this compound’s role in controlling nanoparticle morphology during green synthesis?

  • Concentration gradients : Systematic variation of this compound concentration (0.1–5 mM) modulates gold nanoparticle size (5–50 nm) by stabilizing nucleation sites .
  • Temperature effects : Higher temperatures (e.g., 80°C) reduce aggregation but may degrade citrate esters. Monitor thermal stability via thermogravimetric analysis (TGA) .
  • Co-surfactants : Combine with polyvinyl alcohol (PVA) to enhance colloidal stability, as demonstrated in spherical nanoparticle synthesis .

Q. How can computational modeling predict this compound’s interaction with metallic surfaces in nanomaterial synthesis?

  • Molecular dynamics (MD) simulations : Model oleyl chain packing on gold (111) surfaces to predict steric stabilization efficiency.
  • Density functional theory (DFT) : Calculate binding energies between citrate ester groups and metal ions (e.g., Au³⁺), guiding reduction kinetics. Validate predictions experimentally using X-ray photoelectron spectroscopy (XPS) to confirm surface adsorption .

Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound’s thermal degradation kinetics?

  • TGA data fitting : Apply the Flynn-Wall-Ozawa method to determine activation energy (Eₐ) for degradation.
  • Kinetic models : Compare first-order vs. autocatalytic mechanisms using differential scanning calorimetry (DSC) curves. Report confidence intervals and replicate measurements (n ≥ 3) to address variability, as emphasized in analytical chemistry standards .

Q. How should researchers design experiments to assess this compound’s role in emulsion stability?

  • Phase diagrams : Map oil-water-Trioleyl citrate ratios to identify stable emulsion regions.
  • Rheological testing : Measure viscosity and interfacial tension to correlate citrate concentration with droplet size. Reference emulsifier protocols for citrate derivatives, ensuring alignment with pharmacopeial validation criteria .

Data Presentation and Validation

Q. What guidelines ensure rigorous reporting of this compound’s physicochemical properties in manuscripts?

  • Structured results : Separate raw data (e.g., NMR spectra) from processed analyses (e.g., purity percentages).
  • Reproducibility : Publish detailed synthetic protocols in supplementary materials, including solvent grades and equipment specifications .
  • Conflict resolution : Address outliers by repeating experiments under identical conditions and reporting statistical significance (p < 0.05) .

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